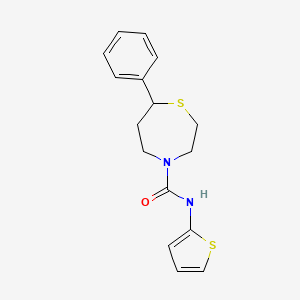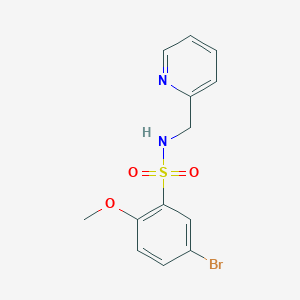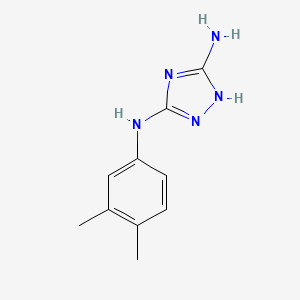
N5-(3,4-Dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 1H-1,2,4-triazole, which is a class of heterocyclic compounds . The “3,4-Dimethylphenyl” part suggests the presence of a phenyl (benzene) ring with two methyl groups attached at the 3rd and 4th positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The compound likely contains a triazole ring attached to a phenyl ring. The phenyl ring appears to have two methyl groups attached .Chemical Reactions Analysis
The compound, being a derivative of 1H-1,2,4-triazole, might undergo reactions similar to other triazoles. For instance, boron-catalyzed amidation reactions have been studied in detail .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For instance, a related compound, 3,4-Dimethylphenylhydrazine, has a molecular formula of C8H12N2 .Scientific Research Applications
1. Versatile Biological Activities
Triazole derivatives, including N5-(3,4-Dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine, exhibit a broad range of biological activities. Recent literature underscores their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These compounds are significant in the field of modern chemistry, where the synthesis of biologically active substances is crucial. The diverse chemical modeling possibilities of 1,2,4-triazoles and their derivatives make them a promising direction for future scientific research (Ohloblina, 2022).
2. Pharmaceutical Applications
The triazole class, including the specific compound , plays a pivotal role in drug development due to its structural versatility and wide range of biological activities. The preparation and evaluation of these compounds in various biological targets make them an important focal point in pharmaceutical research. This is especially relevant as new diseases and drug-resistant strains of bacteria and viruses present ongoing challenges. The emphasis is not just on finding new drug prototypes but also on developing more efficient and environmentally friendly methods to synthesize these compounds (Ferreira et al., 2013).
3. Advancements in Synthesis Methods
The advancements in synthetic routes for 1,2,3-triazoles, a closely related class, shed light on the potential for synthesizing this compound. The development of copper and non-copper catalysts, various solvents, and substrates opens new pathways for the creation of biologically active triazole derivatives. This progress in synthesis methods enhances the potential for developing novel compounds with significant biological activities (Kaushik et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-N-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-6-3-4-8(5-7(6)2)12-10-13-9(11)14-15-10/h3-5H,1-2H3,(H4,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQZNCNUQJFDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNC(=N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[1-(2-Chlorophenyl)cyclopropyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2440178.png)
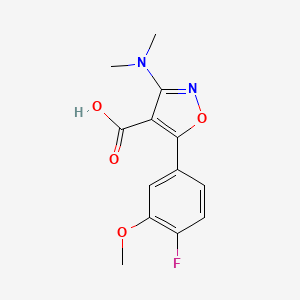


![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/no-structure.png)
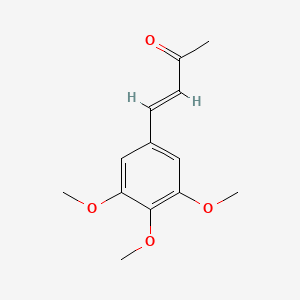
![2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}propanamide](/img/structure/B2440189.png)
![(E)-6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2440190.png)
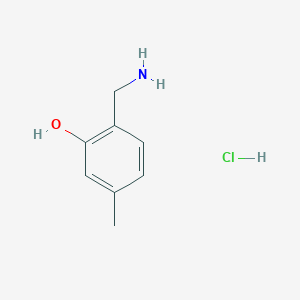
![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2440193.png)
